In-Depth Technical Guide to Cbz-L-Tyrosine Benzyl Ester: A Core Component for Peptide Synthesis
In-Depth Technical Guide to Cbz-L-Tyrosine Benzyl Ester: A Core Component for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of Cbz-L-Tyrosine benzyl ester. This key building block is essential for the synthesis of peptides and peptidomimetics in drug discovery and development.
Core Chemical Properties
Cbz-L-Tyrosine benzyl ester, systematically named benzyl (2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate, is a derivative of the amino acid L-tyrosine with both the amino and carboxyl groups protected by benzyloxycarbonyl (Cbz or Z) and benzyl (Bzl) groups, respectively.[1][2] This dual protection strategy makes it a stable and versatile intermediate in solution-phase and solid-phase peptide synthesis.[3][4]
Quantitative Data Summary
A summary of the key quantitative chemical and physical properties of Cbz-L-Tyrosine benzyl ester is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₂₄H₂₃NO₅ | [1][2] |
| Molecular Weight | 405.44 g/mol | [1][2] |
| Appearance | White to off-white powder | |
| Melting Point | 115-120 °C | |
| Boiling Point (Calculated) | 610.8 ± 55.0 °C at 760 mmHg | |
| Flash Point (Calculated) | 323.2 ± 31.5 °C | |
| Optical Rotation | [α]²⁰/D = -25 ± 2° (c=1 in DMF) | |
| CAS Number | 5513-40-6 | [1][2] |
Synthesis and Purification
The synthesis of Cbz-L-Tyrosine benzyl ester typically involves the protection of L-tyrosine in a two-step process: esterification of the carboxylic acid with benzyl alcohol, followed by the protection of the amino group with benzyl chloroformate (Cbz-Cl).
Detailed Experimental Protocol: Synthesis of Cbz-L-Tyrosine Benzyl Ester
Materials:
-
L-Tyrosine
-
Benzyl alcohol
-
Thionyl chloride (SOCl₂) or p-toluenesulfonic acid (p-TsOH)
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃) or other suitable base
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Brine
Step 1: Benzyl Esterification of L-Tyrosine
-
Suspend L-Tyrosine in benzyl alcohol.
-
Cool the mixture in an ice bath and slowly add thionyl chloride dropwise. Alternatively, azeotropic removal of water using p-toluenesulfonic acid in a suitable solvent can be employed.
-
Allow the reaction to warm to room temperature and then heat to reflux until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture and remove the excess benzyl alcohol under reduced pressure.
-
The crude L-Tyrosine benzyl ester is then taken to the next step, often as its hydrochloride salt.
Step 2: N-protection with Benzyloxycarbonyl (Cbz) Group
-
Dissolve the crude L-Tyrosine benzyl ester in a suitable solvent such as a mixture of water and a miscible organic solvent like dioxane or acetone.
-
Cool the solution in an ice bath and add a base, such as sodium carbonate, to neutralize the hydrochloride salt and maintain a basic pH.
-
Slowly add benzyl chloroformate (Cbz-Cl) dropwise while vigorously stirring and maintaining the temperature at 0-5 °C.
-
Continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC).
Step 3: Work-up and Purification
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude product.
-
Purify the crude Cbz-L-Tyrosine benzyl ester by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield a white to off-white crystalline solid.
Experimental Workflow Diagram
Caption: Workflow for the synthesis and purification of Cbz-L-Tyrosine benzyl ester.
Analytical Characterization
A thorough analytical characterization is crucial to confirm the identity, purity, and structural integrity of the synthesized Cbz-L-Tyrosine benzyl ester.
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: While a specific spectrum for Cbz-L-Tyrosine benzyl ester is not readily available in public databases, a representative spectrum would exhibit characteristic peaks for the aromatic protons of the tyrosine and benzyl groups, the α- and β-protons of the amino acid backbone, and the methylene protons of the benzyl and Cbz groups.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: Similarly, the ¹³C NMR spectrum would show distinct signals for the carbonyl carbons of the ester and carbamate groups, the aromatic carbons, the α- and β-carbons, and the methylene carbons of the protecting groups. The chemical shifts of the carbonyl carbons are typically in the range of 170-185 ppm.[5]
FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands for Cbz-L-Tyrosine benzyl ester include:
-
~3300 cm⁻¹: N-H stretching of the carbamate.
-
~3030 cm⁻¹: Aromatic C-H stretching.
-
~2950 cm⁻¹: Aliphatic C-H stretching.
-
~1735 cm⁻¹: C=O stretching of the benzyl ester.[6]
-
~1690 cm⁻¹: C=O stretching of the Cbz carbamate.[7]
-
~1510-1600 cm⁻¹: Aromatic C=C stretching.
-
~1250 cm⁻¹: C-O stretching of the ester and carbamate.
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. For Cbz-L-Tyrosine benzyl ester (C₂₄H₂₃NO₅), the expected molecular ion peak [M+H]⁺ would be at m/z 406.16. Fragmentation patterns would likely show losses of the benzyl and benzyloxycarbonyl groups.[8]
Analytical Workflow Diagram
Caption: Workflow for the analytical characterization of Cbz-L-Tyrosine benzyl ester.
Role in Peptide Synthesis
Cbz-L-Tyrosine benzyl ester is a critical intermediate in peptide synthesis, particularly in solution-phase synthesis. The Cbz group provides robust protection for the α-amino group, preventing unwanted side reactions during peptide bond formation.[4] The benzyl ester protects the C-terminal carboxylic acid.
The selection of protecting groups is fundamental to successful peptide synthesis, requiring them to be stable during the coupling reactions and selectively removable without affecting other parts of the peptide chain.[9] The Cbz group is typically removed by catalytic hydrogenation, while the benzyl ester can be cleaved under similar conditions or by saponification.
Logical Relationship in Peptide Synthesis
References
- 1. rsc.org [rsc.org]
- 2. Cbz-L-Tyrosine benzyl ester | C24H23NO5 | CID 7015199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. researchgate.net [researchgate.net]
- 9. prepchem.com [prepchem.com]
